molecular formula C15H13FINO2 B2937872 2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide CAS No. 2044706-54-7

2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide

Cat. No.: B2937872
CAS No.: 2044706-54-7
M. Wt: 385.177
InChI Key: KRDLNCXOTDASHP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide (CAS 2044706-54-7) is a high-purity fluorinated and iodinated aromatic compound offered for research and development purposes. This acetamide derivative features a benzyloxy moiety and is characterized by its molecular formula and an average mass of 385.22 g/mol. It serves as a versatile synthetic intermediate, particularly in the design and development of novel fluorine-containing scaffolds, an area of significant interest in modern medicinal chemistry . The presence of both fluorine and iodine atoms on the aromatic ring makes this compound a valuable building block for further chemical transformations, including cross-coupling reactions, enabling the creation of more complex molecules for pharmaceutical and imaging agent research . As a research chemical, it is strictly for laboratory use. Researchers can utilize this compound in the synthesis of potential receptor ligands or other bioactive molecules. It is supplied with a guaranteed purity of 97% . This product is labeled with the appropriate CAS number for precise identification. This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(5-fluoro-2-iodophenyl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FINO2/c16-12-6-7-13(17)14(8-12)18-15(19)10-20-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDLNCXOTDASHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NC2=C(C=CC(=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halide under basic conditions.

    Introduction of the Acetamide Moiety: The acetamide group is formed by reacting an appropriate amine with acetic anhydride or acetyl chloride.

    Substitution with 5-fluoro-2-iodophenyl Group: The final step involves the substitution reaction where the 5-fluoro-2-iodophenyl group is introduced, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The iodine atom in the 5-fluoro-2-iodophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are commonly employed.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. The 5-fluoro-2-iodophenyl group may enhance the compound’s ability to interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide C₁₅H₁₃FINO₂ 385.17 Benzyloxy, 5-fluoro, 2-iodo
N-(2-Benzyl-1,3-dioxo-isoindol-5-yl)-2-(4-{[7-(benzyloxy)heptyl]oxy}phenyl)acetamide (12g) C₃₉H₃₉N₃O₅ 633.73 Extended alkyl chain (heptyl), isoindole core
N-(4-(6-(Benzyloxy)pyridin-3-yl-amino)-3-cyano-7-(pyridin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide C₃₄H₂₈N₈O₃ 584.64 Quinoline core, pyridine, cyano group
2-(5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino)-N-(3,4-dichlorophenyl)acetamide C₂₈H₂₂Cl₄N₂O₄S 624.36 Sulfonyl group, dichlorophenyl substituents

Key Observations:

Substituent Effects: The target compound’s iodine atom (van der Waals radius: 1.98 Å) introduces steric bulk and polarizability, contrasting with smaller halogens like chlorine (1.75 Å) in ’s compound . Fluorine (electron-withdrawing) in the target compound may enhance metabolic stability compared to non-halogenated analogs .

Compounds with extended alkyl chains (e.g., 12g in ) exhibit higher molecular weights (>600 g/mol), which may limit oral bioavailability .

Core Structure Diversity: Quinoline or isoindole cores (–3) enable π-π stacking interactions with biological targets, unlike the simpler phenylacetamide scaffold of the target compound . The sulfonyl group in ’s compound enhances hydrogen-bonding capacity, a feature absent in the target compound .

Key Observations:

    Biological Activity

    2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current knowledge on its biological properties, including anti-inflammatory and anticancer activities, while also highlighting relevant research findings and case studies.

    Chemical Structure and Properties

    The compound features a benzyl ether linkage and a substituted phenyl group, which significantly influence its biological activity. The presence of fluorine and iodine atoms enhances its lipophilicity and may affect its interaction with biological targets.

    Anti-inflammatory Activity

    Research has highlighted the anti-inflammatory potential of compounds structurally similar to this compound. For instance, studies involving N-acetyl glucosamine derivatives have shown that modifications can lead to significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-induced inflammation models .

    CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
    BNAG18580
    BNAG27075
    NAG6065

    This suggests that similar mechanisms may be at play for this compound, warranting further investigation into its anti-inflammatory properties.

    Anticancer Activity

    The compound's structural features suggest potential as a kinase inhibitor. Small molecule kinase inhibitors have been pivotal in cancer therapy, with many compounds exhibiting varying degrees of activity against different cancer types . The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival.

    In vitro studies have shown that related benzamide derivatives can inhibit cancer cell growth by targeting specific kinases. For example, compounds with similar substituents have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

    CompoundTarget KinaseIC50 (μM)
    Compound ARET kinase0.39
    Compound BEGFR0.62
    This compound (predicted)UnknownTBD

    Case Studies

    • Inflammation Model : A study utilizing an LPS-induced mouse model demonstrated that compounds with similar structures effectively reduced inflammatory markers, suggesting the potential for therapeutic applications in inflammatory diseases .
    • Cancer Cell Lines : Research on benzamide derivatives indicated that modifications could enhance selectivity and potency against specific cancer types, with some compounds achieving significant tumor growth inhibition in xenograft models .

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for preparing 2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide in academic settings?

    • Methodological Answer :

    • Hydrogenation with Pd/C Catalysts : A common approach for acetamide derivatives involves catalytic hydrogenation to reduce intermediates. For example, hydrogenation of benzyl-protected precursors under H₂ (1 atm) with 10% Pd/C in ethanol at 25°C for 12 hours yields deprotected intermediates, which can be further functionalized .
    • Microwave-Assisted Synthesis : Microwave irradiation (100–150 W, 120°C, 30 min) accelerates coupling reactions for substituted acetamides, improving yield and reducing reaction time compared to conventional heating. This method is ideal for introducing halogens (e.g., iodine) or fluorinated aryl groups .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating high-purity products.

    Q. How should researchers characterize the structural integrity of this compound?

    • Methodological Answer :

    • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the benzyloxy group (δ 4.5–5.0 ppm for OCH₂Ph), fluoro-iodophenyl protons (split patterns due to F and I substituents), and acetamide carbonyl (δ 165–170 ppm). Discrepancies in integration ratios may indicate impurities .
    • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
    • Elemental Analysis : Validate C, H, N, and halogen content to ensure stoichiometric accuracy.

    Q. What safety protocols are critical when handling this compound in the lab?

    • Methodological Answer :

    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HI during iodination).
    • Spill Management : Absorb spills with inert material (vermiculite) and dispose as halogenated waste. Avoid skin contact—wash immediately with soap/water .
    • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent degradation.

    Advanced Research Questions

    Q. How can crystallographic data resolve ambiguities in molecular conformation?

    • Methodological Answer :

    • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, the dihedral angle between the benzyloxy and fluoro-iodophenyl groups can confirm steric interactions .
    • Refinement : Software like SHELXL refines structures using least-squares minimization. Validate with R-factor (<0.05) and residual electron density maps.

    Q. What strategies mitigate reactivity challenges posed by fluorine and iodine substituents?

    • Methodological Answer :

    • Electron-Withdrawing Effects : Fluorine increases electrophilicity at the acetamide carbonyl, necessitating anhydrous conditions to prevent hydrolysis. Use Schlenk lines for moisture-sensitive steps .
    • Iodine’s Steric Bulk : Steric hindrance at the 2-iodo position may slow nucleophilic substitution. Optimize reaction temperature (e.g., 80°C in DMF) and use bulky bases (e.g., DBU) to deprotonate intermediates .

    Q. How can enantioselective synthesis be applied to derivatives of this compound?

    • Methodological Answer :

    • Chiral Auxiliaries : Introduce (S)-1-phenylethylamine during amide coupling to generate enantiomerically enriched intermediates. Subsequent hydrogenolysis (H₂/Pd(OH)₂) removes the chiral auxiliary without racemization .
    • Asymmetric Catalysis : Use Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to install stereocenters in biphenyl analogs .

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